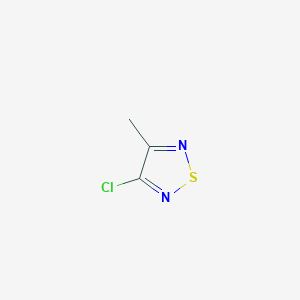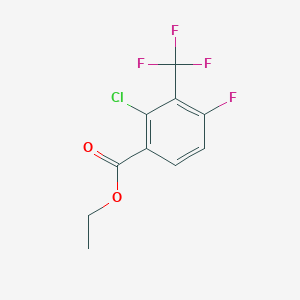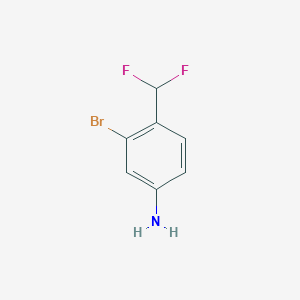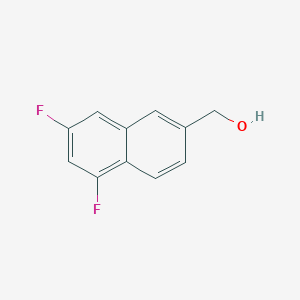
(5,7-Difluoronaphthalen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,7-Difluoronaphthalen-2-yl)methanol is an organic compound characterized by the presence of two fluorine atoms attached to a naphthalene ring and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the halogen exchange reaction, where a precursor such as 2,7-dibromonaphthalene undergoes partial halogen exchange with a fluorinating agent like cesium fluoride, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of (5,7-Difluoronaphthalen-2-yl)methanol may involve large-scale halogen exchange reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (5,7-Difluoronaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of (5,7-Difluoronaphthalen-2-yl)aldehyde or (5,7-Difluoronaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (5,7-Difluoronaphthalen-2-yl)methane.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5,7-Difluoronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5,7-Difluoronaphthalen-2-yl)methanol involves its interaction with molecular targets through its fluorine atoms and methanol group. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
(6,7-Difluoronaphthalen-2-yl)methanol: Similar structure with fluorine atoms at different positions.
(5,6-Difluoronaphthalen-2-yl)methanol: Another isomer with fluorine atoms at different positions.
(5,7-Difluoronaphthalen-2-yl)ethanol: Similar compound with an ethanol group instead of methanol.
Uniqueness: (5,7-Difluoronaphthalen-2-yl)methanol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions with other molecules. This positioning can result in distinct physical and chemical properties compared to its isomers and analogs .
Propiedades
Fórmula molecular |
C11H8F2O |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(5,7-difluoronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H8F2O/c12-9-4-8-3-7(6-14)1-2-10(8)11(13)5-9/h1-5,14H,6H2 |
Clave InChI |
ASCOLBRPCBGBJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1CO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


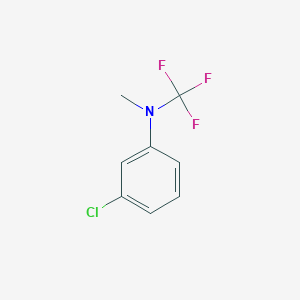
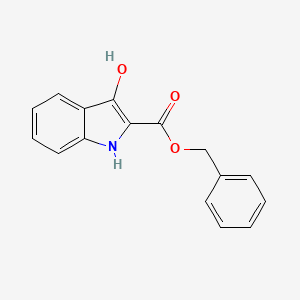

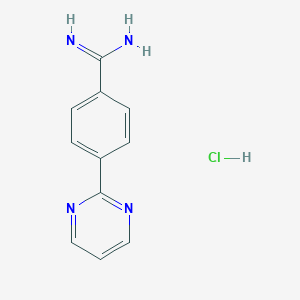
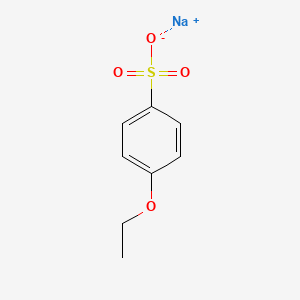
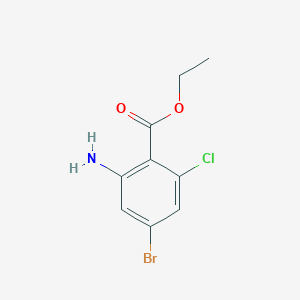

![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
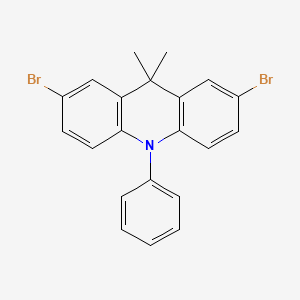

![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)
